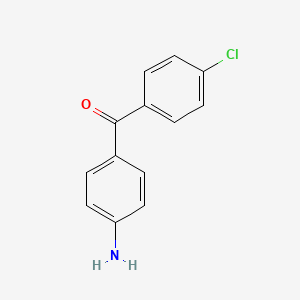![molecular formula C7H10N2O2S3 B1229674 2-[(4-Methyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)thio]acetic acid ethyl ester](/img/structure/B1229674.png)
2-[(4-Methyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)thio]acetic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)thio]acetic acid ethyl ester is an aryl sulfide.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
Intramolecular Cyclization : A study by Remizov et al. (2019) investigated the intramolecular cyclization of related compounds, leading to the formation of novel furan derivatives. Such reactions are crucial for creating new chemical structures with potential applications in drug development and materials science (Remizov, Pevzner, & Petrov, 2019).
Synthesis of Antimicrobial Agents : Demirbas et al. (2004) synthesized acetic acid ethyl esters containing triazole rings, demonstrating antimicrobial activity. This underscores the potential of such compounds in developing new antimicrobial agents (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).
Base-Induced Transformations : Maadadi et al. (2017) explored the transformations of related thiadiazole derivatives under the action of bases, revealing insights into the chemical behavior of these compounds, which can be pivotal in synthetic chemistry (Maadadi, Pevzner, & Petrov, 2017).
Pharmacological Applications
Potential Antituberculosis Activity : A study by Foroumadi et al. (2003) on related thiadiazole derivatives found significant in vitro antituberculosis activity. This suggests that derivatives of 2-[(4-Methyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)thio]acetic acid ethyl ester could be explored for tuberculosis treatment (Foroumadi, Kiani, & Soltani, 2003).
Antimicrobial and Antifungal Applications : Siddiqui et al. (2014) synthesized N-substituted oxadiazole derivatives showing potential as antibacterial agents. This highlights the scope of using similar compounds in developing new antimicrobial therapies (Siddiqui et al., 2014).
Glutaminase Inhibitor Development : Shukla et al. (2012) studied analogs of BPTES, a glutaminase inhibitor, indicating the potential of thiadiazole derivatives in cancer therapy by targeting metabolic pathways (Shukla et al., 2012).
Eigenschaften
Molekularformel |
C7H10N2O2S3 |
|---|---|
Molekulargewicht |
250.4 g/mol |
IUPAC-Name |
ethyl 2-[(4-methyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C7H10N2O2S3/c1-3-11-5(10)4-13-6-8-9(2)7(12)14-6/h3-4H2,1-2H3 |
InChI-Schlüssel |
ZDEDDTGFWSAFBB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NN(C(=S)S1)C |
Kanonische SMILES |
CCOC(=O)CSC1=NN(C(=S)S1)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


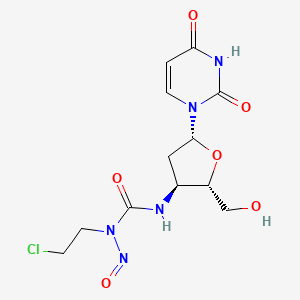
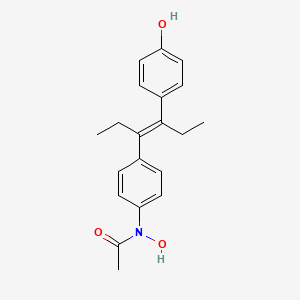
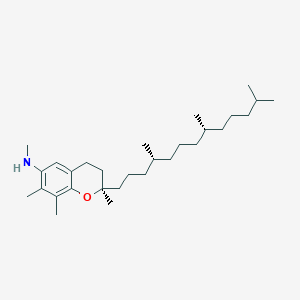
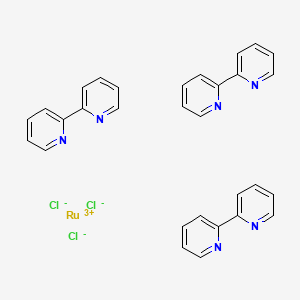

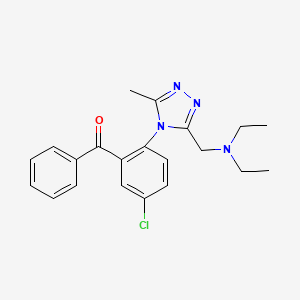

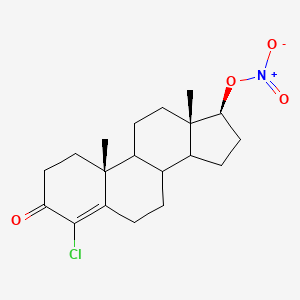
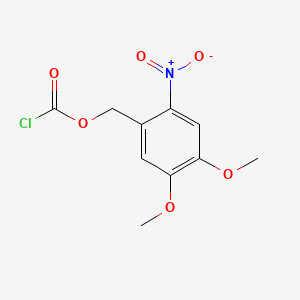
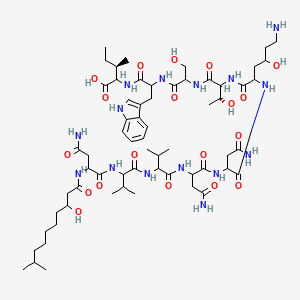

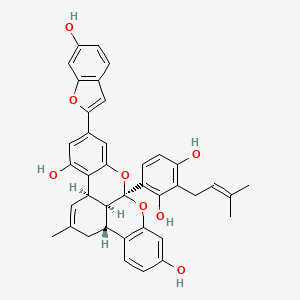
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[4-[3-(dimethylamino)propyl]-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1229607.png)
